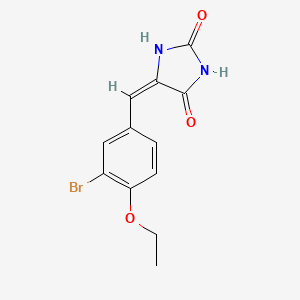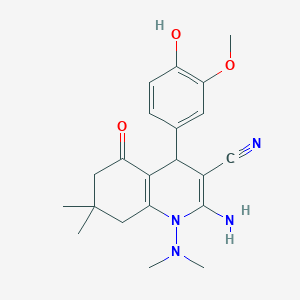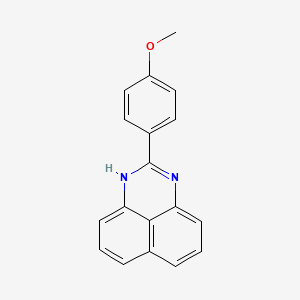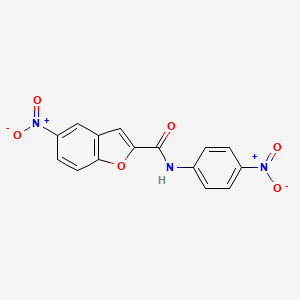
(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-bromo-4-ethoxybenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential pharmacological activities. Imidazolidine-2,4-dione derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, derivatives of imidazolidine-2,4-dione have been studied for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione
- (5E)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione
- (5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione
Uniqueness
(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of both bromine and ethoxy groups on the benzylidene moiety. This combination of substituents can influence its reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H11BrN2O3 |
|---|---|
Molecular Weight |
311.13 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-10-4-3-7(5-8(10)13)6-9-11(16)15-12(17)14-9/h3-6H,2H2,1H3,(H2,14,15,16,17)/b9-6+ |
InChI Key |
GDTOOHALXNWXMD-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635669.png)
![3-amino-N~2~-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B11635685.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11635688.png)
![Ethyl 2-benzamido-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11635692.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635699.png)



![6-(4-Bromophenyl)-2-{[2-(ethylsulfinyl)ethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11635737.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635753.png)
![3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11635759.png)
![8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11635760.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635763.png)
